molecular formula C14H14N2O4 B2637322 Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate CAS No. 1798300-16-9

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate

Cat. No.: B2637322
CAS No.: 1798300-16-9
M. Wt: 274.276
InChI Key: FPJDZIIINUHKHR-UHFFFAOYSA-N
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Description

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is a complex organic compound that features a furan ring, a cyano group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with a cyanoacetylene compound, followed by the introduction of the pyrrolidine moiety through a cyclization reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum efficiency. The use of continuous flow reactors can also be considered to enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The cyano group can be reduced to an amine or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the cyano group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or hydrogen gas for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the cyano group may produce amines.

Scientific Research Applications

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives with cyano and pyrrolidine groups, such as:

  • Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]thiophene-2-carboxylate
  • Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]pyrrole-2-carboxylate

Uniqueness

Methyl 3-[2-cyano-2-(pyrrolidine-1-carbonyl)eth-1-en-1-yl]furan-2-carboxylate is unique due to the presence of the furan ring, which imparts specific electronic and steric properties that influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-(2-cyano-3-oxo-3-pyrrolidin-1-ylprop-1-enyl)furan-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4/c1-19-14(18)12-10(4-7-20-12)8-11(9-15)13(17)16-5-2-3-6-16/h4,7-8H,2-3,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPJDZIIINUHKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CO1)C=C(C#N)C(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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